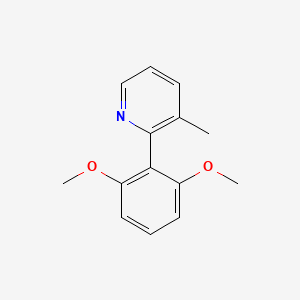
2-(2,6-Dimethoxyphenyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dimethoxyphenyl)-3-methylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound features a pyridine ring substituted with a 2,6-dimethoxyphenyl group and a methyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of an aldehyde with ammonia and a Grignard reagent to form the pyridine ring.
Biltz Synthesis: This involves the cyclization of α-aminoketones with acetylene derivatives under high-temperature conditions.
Hantzsch Dihydropyridine Synthesis: This method uses β-ketoesters, aldehydes, and ammonia or primary amines to form dihydropyridines, which can be further oxidized to pyridines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above methods, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: Oxidation reactions can convert the pyridine ring to pyridine N-oxide.
Reduction: Reduction reactions can reduce the pyridine ring to dihydropyridine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of a catalyst, while nitration can be done using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Pyridine N-oxide: Formed by oxidation.
Dihydropyridine: Formed by reduction.
Halogenated Pyridine: Formed by halogenation.
Nitro Pyridine: Formed by nitration.
科学的研究の応用
2-(2,6-Dimethoxyphenyl)-3-methylpyridine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-(2,6-Dimethoxyphenyl)-3-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the biological context and the specific target.
類似化合物との比較
2-(2,6-Dimethoxyphenyl)-4-methylpyridine: Similar structure but with the methyl group at the 4-position.
2-(2,6-Dimethoxyphenyl)-5-methylpyridine: Similar structure but with the methyl group at the 5-position.
2-(2,6-Dimethoxyphenyl)pyridine: Without the methyl group.
Uniqueness: 2-(2,6-Dimethoxyphenyl)-3-methylpyridine is unique due to the specific position of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various fields of science and industry
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
2-(2,6-dimethoxyphenyl)-3-methylpyridine |
InChI |
InChI=1S/C14H15NO2/c1-10-6-5-9-15-14(10)13-11(16-2)7-4-8-12(13)17-3/h4-9H,1-3H3 |
InChIキー |
CCDCBFGZVWHJLU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=C(C=CC=C2OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



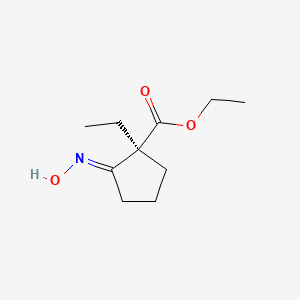
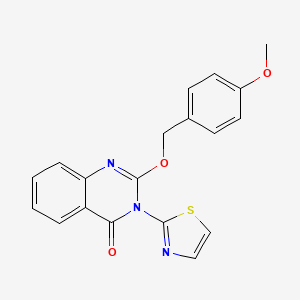
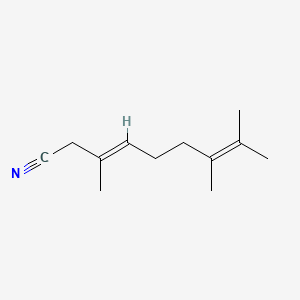
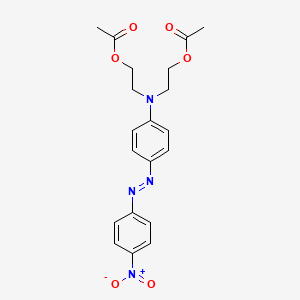
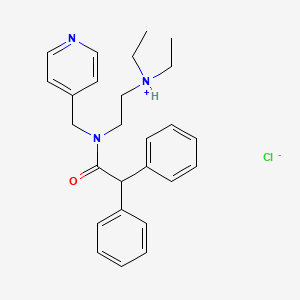
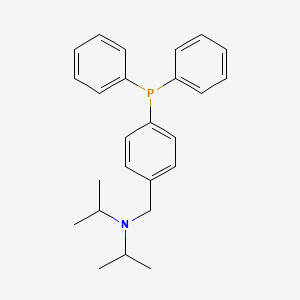
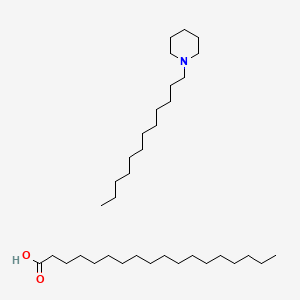
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
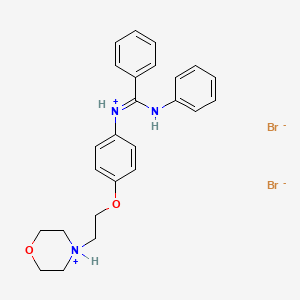
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
